CML-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

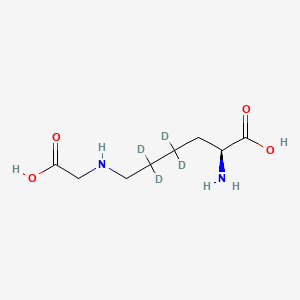

(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-WCEGGVOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669796 | |

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936233-18-0 | |

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of the BCR-ABL1 Oncoprotein in the Pathobiology of Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Chronic Myeloid Leukemia (CML) in biological systems, with a primary focus on the molecular underpinnings of the disease. CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that is the central driver of CML pathogenesis. This document will detail the signaling pathways dysregulated by the BCR-ABL1 oncoprotein, present key quantitative data related to CML epidemiology and treatment, and provide an overview of essential experimental protocols used in CML research.

The Molecular Pathogenesis of CML: The BCR-ABL1 Kinase

The hallmark of CML is the BCR-ABL1 fusion protein, which possesses deregulated tyrosine kinase activity.[1] This aberrant enzymatic function is central to the disease, driving a cascade of downstream signaling events that lead to the malignant transformation of hematopoietic stem cells. The constitutive activation of the ABL1 kinase domain, due to its fusion with the BCR protein, results in the phosphorylation of a multitude of cellular substrates. This uncontrolled signaling confers a proliferative advantage, resistance to apoptosis (programmed cell death), and altered adhesion properties to the leukemic cells.[2]

Key Signaling Pathways Dysregulated in CML

The BCR-ABL1 oncoprotein activates several critical intracellular signaling pathways that are normally tightly regulated. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. The constitutive activation of these cascades is directly responsible for the characteristic features of CML, including the excessive proliferation of granulocytes and their precursors.

RAS/RAF/MEK/ERK Pathway

This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In CML, BCR-ABL1 activates this cascade, leading to uncontrolled cell division.

PI3K/AKT/mTOR Pathway

This pathway is central to cell survival, growth, and metabolism. Its activation by BCR-ABL1 contributes significantly to the anti-apoptotic nature of CML cells.

JAK/STAT Pathway

The JAK/STAT pathway is involved in hematopoiesis and immune response. BCR-ABL1-mediated activation of this pathway contributes to the dysregulated production of myeloid cells.

Quantitative Data in CML

Epidemiology of CML

The incidence and prevalence of CML vary by geographical region, age, and sex. The introduction of targeted therapies has dramatically improved survival rates, leading to an increasing prevalence of the disease.

| Metric | Value | Reference |

| Global Incidence (2019) | 65,800 cases | [3] |

| Global Deaths (2019) | 29,930 | [3] |

| Male to Female Ratio | 1.2:1 | [3] |

| Age-Standardized Incidence Rate Trend (1990-2019) | Slight decrease | [3] |

| Age-Standardized Death Rate Trend (1990-2019) | Significant decrease | [3] |

Efficacy of Tyrosine Kinase Inhibitors (TKIs)

The treatment of CML has been revolutionized by the development of TKIs that specifically target the BCR-ABL1 kinase. The following table summarizes the efficacy of several key TKIs in clinical trials for chronic phase CML.

| Drug | Trial | Patient Population | Response Rate | Reference |

| Imatinib | IRIS (10-year follow-up) | Newly Diagnosed | Overall Survival: 83% | [4] |

| Dasatinib | DASISION | Newly Diagnosed | Complete Cytogenetic Response (CCyR): 84% | [5] |

| Nilotinib | ENESTnd | Newly Diagnosed | Major Molecular Response (MMR) at 12 months: 44% | [6] |

| Bosutinib | BFORE | Newly Diagnosed | MMR at 12 months: 47.2% | [7] |

| Ponatinib | PACE (5-year follow-up) | Resistant/Intolerant | Major Cytogenetic Response (MCyR): 60% | [1][8] |

TKI Resistance and BCR-ABL1 Kinase Domain Mutations

A significant challenge in CML therapy is the development of resistance to TKIs, often mediated by point mutations in the BCR-ABL1 kinase domain. The T315I mutation is notoriously resistant to first and second-generation TKIs.

| Mutation | Frequency in Imatinib-Resistant Patients | TKI Resistance Profile | Reference |

| T315I | ~7-15% | Resistant to Imatinib, Dasatinib, Nilotinib, Bosutinib | [9][10] |

| P-loop mutations (e.g., G250E, Y253H, E255K/V) | Variable | Varying degrees of resistance to first and second-generation TKIs | [10] |

Key Experimental Protocols in CML Research

Quantitative PCR (qPCR) for BCR-ABL1 Transcript Monitoring

Objective: To quantify the levels of BCR-ABL1 mRNA in patient samples as a measure of minimal residual disease.

Methodology:

-

RNA Extraction: Total RNA is isolated from peripheral blood or bone marrow samples.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time qPCR: The cDNA is amplified using primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1 or GUSB). The amplification is monitored in real-time, allowing for the quantification of the initial amount of target transcript.

-

Data Analysis: The BCR-ABL1 transcript level is normalized to the control gene and expressed as a ratio, often reported on an international scale (IS) to allow for standardization between laboratories.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of TKIs on CML cell lines.

Methodology:

-

Cell Seeding: CML cells (e.g., K562) are seeded in a 96-well plate at a predetermined density.

-

Drug Treatment: Cells are treated with a range of concentrations of the TKI of interest and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined.

In Vivo Mouse Models of CML

Objective: To study CML pathogenesis and evaluate the efficacy of novel therapies in a living organism.

Methodology:

-

Model Generation:

-

Xenograft Models: Immunodeficient mice (e.g., NOD/SCID) are engrafted with human CML cells or primary patient samples.[11]

-

Transgenic Models: Mice are genetically engineered to express the BCR-ABL1 transgene.[11]

-

Retroviral Transduction/Transplantation Models: Murine hematopoietic stem cells are transduced with a retrovirus carrying the BCR-ABL1 gene and then transplanted into irradiated recipient mice.[11][12]

-

-

Disease Monitoring: The development and progression of the CML-like disease are monitored by analyzing peripheral blood counts, spleen size, and the percentage of BCR-ABL1-positive cells in the bone marrow and peripheral blood.

-

Therapeutic Intervention: Once the disease is established, mice are treated with TKIs or other experimental agents.

-

Outcome Assessment: The efficacy of the treatment is evaluated by measuring changes in leukemia burden, survival rates, and other relevant parameters.

Conclusion

The understanding of the central role of the BCR-ABL1 oncoprotein in driving the pathogenesis of CML has been a landmark achievement in cancer biology and has paved the way for highly effective targeted therapies. The dysregulation of key signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT cascades, provides a clear molecular basis for the disease phenotype. While TKIs have transformed the prognosis for CML patients, challenges such as drug resistance necessitate ongoing research. The experimental protocols outlined in this guide are fundamental tools for dissecting the complexities of CML biology, identifying new therapeutic targets, and ultimately improving patient outcomes. This technical guide serves as a foundational resource for professionals dedicated to advancing the field of CML research and treatment.

References

- 1. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. onclive.com [onclive.com]

- 9. Evaluation of T315I mutation frequency in chronic myeloid leukemia patients after imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

Nε-(carboxymethyl)lysine (CML): A Key Biomarker for Oxidative Stress in Research and Drug Development

An In-depth Technical Guide

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a critical factor in the pathogenesis of numerous diseases, including diabetes, cardiovascular disease, neurodegenerative disorders, and cancer. The quantification of stable biomarkers of oxidative damage is therefore essential for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of novel drug candidates. Among the myriad of biomarkers, Nε-(carboxymethyl)lysine (CML) has emerged as a robust and reliable indicator of cumulative oxidative and glycative stress. This technical guide provides a comprehensive overview of CML, its formation, analytical detection, and its utility as a biomarker in a research and drug development context.

The Formation of CML: A Dual Pathway of Glycation and Oxidation

CML is a major advanced glycation end-product (AGE) that forms on proteins through two primary pathways: the Maillard reaction and lipid peroxidation.

-

The Maillard Reaction (Glycation Pathway): This pathway involves the non-enzymatic reaction between the carbonyl group of reducing sugars (like glucose) and the primary amino group of lysine residues in proteins. This initial reaction forms a Schiff base, which then rearranges to a more stable Amadori product. The subsequent oxidation and cleavage of the Amadori product, or the direct oxidation of the sugar, leads to the formation of reactive dicarbonyl compounds such as glyoxal. Glyoxal then reacts with lysine residues to form CML.

-

Lipid Peroxidation Pathway: Polyunsaturated fatty acids in cell membranes are susceptible to oxidation by ROS, a process known as lipid peroxidation. This process generates reactive aldehydes, including glyoxal, which can then react with protein lysine residues to form CML. This pathway directly links CML formation to oxidative stress, independent of hyperglycemia.

The Genesis of a Glycotoxin: An In-depth Technical Guide to the Formation Pathways of Nε-(Carboxymethyl)-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Nε-(Carboxymethyl)-L-lysine (CML) is a prominent advanced glycation end-product (AGE) implicated in the pathophysiology of numerous age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. As a stable and abundant AGE, CML serves as a critical biomarker for assessing the extent of glycotoxicity and oxidative stress. Understanding the intricate chemical pathways leading to its formation is paramount for developing effective therapeutic strategies to mitigate its detrimental effects. This technical guide provides a comprehensive overview of the core pathways of CML formation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Formation Pathways of Nε-(Carboxymethyl)-L-lysine

CML can be formed through multiple biochemical routes, primarily involving the non-enzymatic reaction of carbohydrates, lipids, and ascorbic acid with the ε-amino group of lysine residues in proteins.[1] These pathways are often interconnected and influenced by factors such as temperature, pH, and the presence of oxidative agents.[2][3]

Carbohydrate-Mediated Pathways (The Maillard Reaction)

The Maillard reaction, a form of non-enzymatic browning, is a primary route for CML formation, especially in vivo and in heat-processed foods.[4] This complex cascade of reactions can be broadly categorized into three main pathways leading to CML:

-

The Hodge Pathway: This pathway involves the oxidative cleavage of the Amadori product, fructosyl-lysine, which is formed from the initial reaction of a reducing sugar like glucose with a lysine residue.[5]

-

The Namiki Pathway: In this route, the Schiff base, an early intermediate in the Maillard reaction, undergoes decomposition to form reactive dicarbonyl compounds such as glyoxal. Glyoxal then readily reacts with lysine to form CML.[6][7]

-

The Wolff Pathway: This pathway involves the autoxidation of reducing sugars, particularly glucose, to generate glyoxal, which subsequently reacts with lysine residues.[5]

Among reducing sugars, ribose has been shown to be significantly more reactive in forming CML compared to glucose, largely due to its higher propensity to generate glyoxal through auto-oxidation.[8][9]

Lipid Peroxidation Pathway

The peroxidation of polyunsaturated fatty acids (PUFAs) is another significant source of reactive carbonyl species that can lead to CML formation.[10] This pathway is particularly relevant in inflammatory conditions and in foods with high fat content.[11] The process involves the oxidative degradation of lipids, which generates dicarbonyl compounds like glyoxal.[7] These reactive intermediates can then react with lysine residues on proteins to form CML. Furthermore, hydroxyl radicals produced during lipid oxidation can accelerate the conversion of fructoselysine (from the Hodge pathway) to CML.[10]

Ascorbic Acid Oxidation Pathway

Ascorbic acid (Vitamin C), a potent antioxidant, can paradoxically contribute to CML formation under certain conditions.[2] Through oxidative degradation, ascorbic acid can yield reactive carbonyl intermediates that subsequently react with lysine to form CML.[12] The rate of CML formation from ascorbic acid is influenced by environmental factors, with alkaline conditions and elevated temperatures promoting the reaction.[3]

Quantitative Data on CML Formation

The formation of CML is highly dependent on the reaction conditions and the specific precursors involved. The following tables summarize quantitative data from various studies, providing a comparative look at CML formation under different experimental settings.

Table 1: CML Formation from Different Saccharides during Microwave Heating [13]

| Saccharide | Temperature (°C) | Heating Time (min) | CML (mmol/mol lysine) |

| Glucose | 95 | 20 | 1.96 ± 0.12 |

| Sucrose | 95 | 20 | 0.62 ± 0.04 |

| Lactose | 95 | 20 | 4.36 ± 0.23 |

| Glucose | 140 | 20 | 16.01 ± 0.61 |

| Sucrose | 140 | 20 | 3.45 ± 0.67 |

| Lactose | 140 | 20 | 26.99 ± 1.13 |

Table 2: CML Formation in Bone Matrix with Different Glycating Agents [14]

| Glycating Agent | Reaction Time (hours) | CML (ng/mg protein) |

| Glyoxal | 72 | 1979.7 ± 465.7 |

| Glyoxylic Acid | 72 | 1690.4 ± 459.2 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying CML formation. The following are representative methodologies for key experiments cited in the literature.

In Vitro CML Formation Assay using Ribose and Gelatin[8]

This protocol is designed to evaluate the formation of CML from the reaction of ribose with a model protein, gelatin.

Workflow Diagram

Methodology:

-

Preparation of Reaction Mixture: A solution containing 30 mM ribose and 2 mg/mL gelatin is prepared in 200 mM sodium phosphate buffer (pH 7.2). To investigate the role of metal-catalyzed oxidation, reactions can be set up in the presence of 2 mM diethylenetriaminepentaacetic acid (DTPA), a metal chelator, or 1 mM ferric chloride (FeCl₃).

-

Incubation: The reaction mixtures are incubated at 37°C for 24 hours.

-

Dialysis: Following incubation, unreacted sugars are removed from the samples by dialysis against the phosphate buffer.

-

Protein Quantification: The protein concentration of the dialyzed samples is determined using a bicinchoninic acid (BCA) protein assay kit.

-

CML Measurement: The amount of CML formed on the gelatin is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) with a CML-specific antibody.

Nε-Carboxymethyl-Lysine Modification of Extracellular Matrix Proteins[15]

This protocol describes the intentional modification of extracellular matrix (ECM) proteins with CML for studying its biological effects.

Methodology:

-

Reaction Setup: ECM proteins (e.g., mouse or human-derived) are dissolved at a concentration of 1 mg/mL in 0.2 M phosphate buffer (pH 7.8).

-

Addition of Reagents: Glyoxylic acid is added to a final concentration of 0.15 M, and sodium cyanoborohydride (NaBH₃CN) is added to a final concentration of 0.45 M.

-

Incubation: The reaction mixture is incubated for 24 hours at 37°C.

-

Purification: Unbound glycating agents are removed by extensive dialysis against 20 mM phosphate buffer.

-

Protein Quantification: The protein concentration of the CML-modified ECM is determined using the BCA method.

-

Confirmation of Modification: The successful formation of CML adducts on the ECM proteins is confirmed by immunoblotting using antibodies specific to CML.

This in-depth guide provides a foundational understanding of the multifaceted pathways of Nε-(Carboxymethyl)-L-lysine formation. For researchers and professionals in drug development, a thorough grasp of these mechanisms is essential for designing inhibitors of CML formation and developing therapies to counteract the pathological consequences of AGE accumulation. The provided data and protocols serve as a valuable resource for furthering research in this critical area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation mechanism of AGEs in Maillard reaction model systems containing ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid formation of Nε-(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid formation of N ε -(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00183D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Endogenous formation of Nε-(carboxymethyl)lysine is increased in fatty livers and induces inflammatory markers in an in vitro model of hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formation and Inhibition of Nε-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating [mdpi.com]

- 14. Controlled Formation of Carboxymethyllysine in Bone Matrix through Designed Glycation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of advanced glycation end-products

An In-depth Technical Guide on the Biological Significance of Advanced Glycation End-products

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[1][2] Initially identified in the context of food chemistry, AGEs are now recognized as pivotal players in human physiology and pathology. Their accumulation is a natural consequence of aging but is significantly accelerated in conditions of hyperglycemia and oxidative stress, such as diabetes mellitus.[3][4][5] AGEs exert their biological effects through two primary mechanisms: direct, receptor-independent cross-linking of macromolecules, which alters their structure and function, and receptor-dependent mechanisms that trigger intracellular signaling cascades, leading to inflammation, oxidative stress, and cellular dysfunction.[1][6] The most well-characterized receptor for AGEs, RAGE, mediates a plethora of downstream effects implicated in the pathogenesis of diabetic complications, cardiovascular disease, neurodegeneration, and other age-related ailments.[1][6][7][8] This technical guide provides a comprehensive overview of the formation of AGEs, their signaling pathways, their role in disease, and the experimental methodologies used to study them, targeting researchers, scientists, and professionals in drug development.

Formation of Advanced Glycation End-products (AGEs)

The formation of AGEs is a complex, multi-step process, primarily initiated by the Maillard reaction.[1] This non-enzymatic reaction begins with the condensation of a reducing sugar's carbonyl group (e.g., glucose, fructose) with a free amino group of a biological macromolecule, forming a reversible Schiff base.[1][9] This early product rearranges into a more stable, yet still reversible, Amadori product, such as fructosamine.[9][10]

Over time, these Amadori products undergo a series of irreversible reactions, including dehydration, oxidation, and condensation, to form a diverse range of stable compounds collectively known as AGEs.[2][9] Key pathways contributing to the formation of reactive intermediates and final AGE structures include:

-

Hodge Pathway: The oxidative degradation of Amadori products.[2][11]

-

Namiki Pathway: The degradation and cleavage of dicarbonyl compounds from aldimines.[2][11]

-

Wolff Pathway: The metal-catalyzed auto-oxidation of monosaccharides.[2][11]

A critical step in AGE formation is the generation of highly reactive dicarbonyl compounds, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG).[1][6] These intermediates can arise from glucose autoxidation, lipid peroxidation, and glycolysis, and they react rapidly with amino groups to accelerate AGE formation.[1][6] AGEs can be generated endogenously as part of normal metabolism or introduced exogenously through the consumption of heat-processed, AGE-rich foods.[1][2][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of AGEs in aging: causation or correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 6. Advanced Glycation End Products and Diabetes Mellitus: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Glycation End Products and Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Advanced Glycation End Products in Diabetic Vascular Complications [e-dmj.org]

CML-d4 certificate of analysis and purity

An In-depth Technical Guide to Nε-(1-Carboxymethyl)-L-lysine-d4 (CML-d4)

Introduction

Nε-(1-Carboxymethyl)-L-lysine-d4 (CML-d4) is the deuterated stable isotope-labeled form of Nε-(Carboxymethyl)-L-lysine (CML). CML is a well-recognized advanced glycation end product (AGE) that is formed in vivo through non-enzymatic glycation and oxidation of proteins. It has been implicated in various physiological and pathological processes, including aging and diabetes-related complications. CML-d4 serves as a critical internal standard for the accurate quantification of CML in various biological and food matrices using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its use is essential for researchers, scientists, and drug development professionals studying the role of AGEs in health and disease.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of CML-d4, based on a Certificate of Analysis provided by LGC Standards.[1]

| Parameter | Specification | Method |

| Chemical Purity | 98% | 1H NMR, MS, TLC |

| Isotopic Purity | 97.9% | Mass Spectrometry |

| Isotopic Distribution | d0=0.00%, d1=0.40%, d2=0.14%, d3=6.85%, d4=92.61% | Mass Spectrometry |

| Molecular Formula | C8H12D4N2O4 | - |

| Molecular Weight | 208.25 | - |

| Appearance | Off-White Solid | Visual Inspection |

| Melting Point | >215°C (dec.) | - |

| Solubility | Water (Slightly) | - |

| Storage | -20°C, Hygroscopic | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of CML-d4 are provided below.

Identity and Structure Confirmation

The identity and structure of CML-d4 are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : A solution of CML-d4 in a deuterated solvent (e.g., D₂O) is prepared. The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the observed proton signals are compared with the expected structure of CML-d4. The presence of characteristic peaks corresponding to the lysine and carboxymethyl moieties, and the absence of unexpected signals, confirms the chemical structure. For labeled compounds, NMR is also used to confirm the position of the isotopic label.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and isotopic purity of CML-d4. The compound is introduced into a mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed molecular weight should correspond to the calculated molecular weight of the deuterated compound (208.25 g/mol ). The isotopic distribution is determined by analyzing the relative intensities of the ions corresponding to the unlabeled (d0) and variously deuterated (d1, d2, d3, d4) forms of the molecule.

Purity Analysis

The chemical purity of CML-d4 is assessed by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC) : A small amount of the CML-d4 sample is dissolved in a suitable solvent and spotted onto a TLC plate (e.g., C18). The plate is then developed in a solvent system, for instance, a mixture of Acetonitrile:Water:Methanol in a 4:4:3 ratio. After development, the plate is visualized using a suitable reagent, such as ninhydrin, which reacts with the primary and secondary amines present in CML-d4 to produce a colored spot. The purity is assessed by the presence of a single spot with a specific retention factor (Rf) value (e.g., 0.60), indicating the absence of significant impurities.[1]

Application in Quantitative Analysis by LC-MS/MS

CML-d4 is frequently used as an internal standard for the quantification of CML in complex samples by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A general protocol is outlined below.[2]

-

Sample Preparation : The biological or food sample is processed to extract CML. This may involve homogenization, protein hydrolysis (typically with strong acid), and solid-phase extraction (SPE) for cleanup. A known amount of CML-d4 internal standard is spiked into the sample at the beginning of the preparation process.

-

LC Separation : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The separation of CML and CML-d4 from other matrix components is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

MS/MS Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both CML and CML-d4 are monitored. For CML, a common transition is m/z 205 -> m/z 84. For CML-d4, the corresponding transition would be m/z 209 -> m/z 88.

-

Quantification : The concentration of CML in the original sample is determined by comparing the peak area ratio of the endogenous CML to the CML-d4 internal standard against a calibration curve prepared with known concentrations of CML and a fixed concentration of CML-d4.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the quality control workflow for CML-d4 and its application in quantitative analysis.

Caption: Quality Control Workflow for CML-d4 Analytical Standard.

Caption: Workflow for CML Quantification using CML-d4 Internal Standard.

References

Navigating Precision: A Technical Guide to the Isotopic Enrichment of Imatinib-d4 for Bioanalytical Applications

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents is a cornerstone of pharmacokinetic and bioequivalence studies. In the analysis of the Chronic Myeloid Leukemia (CML) drug Imatinib, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. This technical guide provides an in-depth overview of the isotopic enrichment requirements for Imatinib-d4, its application in bioanalytical assays, and the underlying principles of its mechanism of action.

Imatinib-d4 is a deuterated analog of Imatinib, a potent tyrosine kinase inhibitor that targets the BCR-ABL protein, a hallmark of CML.[1] By incorporating deuterium atoms, a stable, non-radioactive isotope of hydrogen, Imatinib-d4 serves as an ideal internal standard in mass spectrometry-based assays. Its chemical behavior is nearly identical to the parent drug, Imatinib, allowing it to co-elute during chromatography and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.[2]

Isotopic Enrichment and Purity Requirements

The utility of Imatinib-d4 as an internal standard is critically dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures that the mass signal of the internal standard is distinct from that of the unlabeled analyte, preventing cross-talk and interference. Similarly, high chemical purity guarantees that the standard is free from contaminants that could interfere with the analysis.

A representative Certificate of Analysis for Imatinib-d4 specifies the following quantitative requirements:

| Parameter | Specification | Notes |

| Chemical Purity (HPLC) | 99.86% | Ensures minimal interference from impurities during chromatographic separation. |

| Isotopic Enrichment | 99.6% | Represents the total percentage of molecules containing one or more deuterium atoms. |

| Isotopic Distribution | ||

| d4 | 97.4% | The desired deuterated species, ensuring a distinct mass-to-charge ratio (m/z) from the analyte. |

| d3 | 2.9% | Minor isotopic variants. |

| d2 | 0.1% | Negligible isotopic variants. |

Table 1: Summary of typical purity and isotopic enrichment specifications for Imatinib-d4 based on a supplier's Certificate of Analysis.[3]

The BCR-ABL Signaling Pathway and Imatinib's Mechanism of Action

Imatinib functions by targeting the constitutively active BCR-ABL tyrosine kinase. This aberrant enzyme is the product of a chromosomal translocation known as the Philadelphia chromosome. BCR-ABL continuously phosphorylates downstream substrates, leading to uncontrolled cell proliferation and the inhibition of apoptosis, the hallmarks of CML. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing an inactive conformation and blocking the downstream signaling cascade.[1]

Experimental Protocol: Quantification of Imatinib in Plasma using LC-MS/MS with Imatinib-d4 Internal Standard

The following protocol outlines a typical bioanalytical method for the quantification of Imatinib in human plasma.

1. Preparation of Stock and Working Solutions [4]

-

Imatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib in methanol.

-

Imatinib-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib-d4 in methanol.[4]

-

Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare by serial dilution of the Imatinib stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard (IS) Working Solution (e.g., 1500 ng/mL): Prepare a fresh daily dilution of the Imatinib-d4 stock solution in 50:50 (v/v) methanol:water.[4]

2. Sample Preparation (Protein Precipitation) [5][6]

-

Aliquot 200 µL of human serum or plasma (blank, CC, QC, or unknown sample) into a microcentrifuge tube.

-

Add a specified volume of the IS working solution (Imatinib-d4) to all samples except the blank.

-

Add 800 µL of chilled methanol to precipitate proteins.[6]

-

Vortex the mixture for 30-60 seconds.

-

Centrifuge at high speed (e.g., 7000-14000 rpm) for 4-5 minutes at a controlled temperature (e.g., 4-8°C).[6]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions [4]

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A suitable C18 column (e.g., XTerra MS C18).[4]

-

Mobile Phase: A gradient or isocratic mixture of aqueous and organic phases, such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[6]

-

Flow Rate: A typical flow rate is between 0.4-0.8 mL/min.[5][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Imatinib and Imatinib-d4.

4. Data Analysis

-

Integrate the peak areas for both the analyte (Imatinib) and the internal standard (Imatinib-d4).

-

Calculate the peak area ratio (Imatinib area / Imatinib-d4 area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CC standards.

-

Determine the concentration of Imatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this bioanalytical method.

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Nε-(carboxymethyl)lysine (CML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) that forms through non-enzymatic reactions between reducing sugars or their degradation products and the amino groups of proteins. As a significant biomarker for oxidative stress and the progression of various diseases, including diabetes, cardiovascular complications, and neurodegenerative disorders, the accurate quantification of CML in biological matrices is of paramount importance. The use of stable isotope-labeled internal standards, such as deuterated CML (d-CML), is the gold standard for precise quantification by mass spectrometry, mitigating matrix effects and improving analytical accuracy. This guide provides a comprehensive overview of the synthesis and characterization of deuterated CML, offering detailed experimental protocols and data for researchers in drug development and related scientific fields.

Synthesis of Deuterated CML (d4-CML)

The synthesis of d4-Nε-(carboxymethyl)lysine is most effectively achieved through a reductive amination reaction. This method involves the reaction of Nα-acetyl-L-lysine with a deuterated glyoxylic acid, followed by reduction with a deuterated reducing agent and subsequent deprotection.

Experimental Protocol: Synthesis of d4-Nε-(carboxymethyl)lysine

Materials:

-

Nα-acetyl-L-lysine

-

Glyoxylic acid-d2 monohydrate (D, 98%)

-

Sodium borodeuteride (NaBD4) (D, 98%)

-

Palladium on carbon (Pd/C), 10%

-

Methanol-d4 (CD3OD)

-

Deuterium oxide (D2O)

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH)

-

Dowex 50W-X8 resin (H+ form)

-

Ammonia solution (2 M)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Reductive Amination:

-

In a round-bottom flask, dissolve Nα-acetyl-L-lysine (1.0 eq) in a 1:1 mixture of methanol-d4 and deuterium oxide.

-

Add glyoxylic acid-d2 monohydrate (1.2 eq) to the solution and stir at room temperature for 1 hour to form the Schiff base intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Deprotection:

-

Acidify the reaction mixture to pH 1 with 6 M HCl.

-

Heat the mixture to reflux at 110 °C for 24 hours to hydrolyze the acetyl protecting group.

-

Cool the solution to room temperature and neutralize with a solution of sodium hydroxide.

-

-

Purification:

-

Load the neutralized solution onto a Dowex 50W-X8 cation-exchange column (H+ form).

-

Wash the column with deionized water to remove unreacted reagents and salts.

-

Elute the d4-CML from the resin using a 2 M ammonia solution.

-

Collect the fractions containing the product and combine them.

-

Remove the solvent under reduced pressure to obtain the crude d4-CML.

-

For further purification, recrystallize the product from a mixture of water and ethanol or utilize preparative reversed-phase HPLC.

-

Characterization of Deuterated CML (d4-CML)

The synthesized d4-CML must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized d4-CML and to confirm the incorporation of four deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Full scan MS and tandem MS (MS/MS) of the parent ion.

Expected Results:

The full scan mass spectrum should show a prominent peak for the protonated molecule [M+H]+ of d4-CML. Tandem mass spectrometry will reveal characteristic fragmentation patterns.

| Parameter | Expected Value |

| Chemical Formula | C8H12D4N2O4 |

| Exact Mass | 208.1342 |

| [M+H]+ (calculated) | 209.1415 |

| [M+H]+ (observed) | ~209.1415 |

Table 1: Expected Mass Spectrometry Data for d4-CML.

Fragmentation Pattern:

The fragmentation of d4-CML in MS/MS will yield characteristic product ions. The major fragmentation pathways involve the loss of water, formic acid, and cleavage of the lysine side chain. The presence of deuterium atoms will result in a 4 Da mass shift in fragments containing the carboxymethyl-d2 and adjacent deuterated positions. A common fragment ion for CML is observed at m/z 130, corresponding to the loss of the carboxyl group and part of the lysine side chain; for d4-CML, a corresponding fragment would be expected at a higher m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and determining the positions and extent of deuteration. 1H, 13C, and 2H NMR spectra are typically acquired.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterium oxide (D2O).

-

Spectra Acquired: 1H NMR, 13C NMR, and 2H NMR.

Expected NMR Data:

The 1H NMR spectrum will show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. The 13C NMR spectrum will provide information on the carbon skeleton, and the signals for carbons attached to deuterium will show characteristic splitting patterns (if not decoupled) and a slight upfield shift. The 2H NMR spectrum will show signals for the incorporated deuterium atoms.

| ¹H NMR (400 MHz, D₂O) | ¹³C NMR (101 MHz, D₂O) |

| δ (ppm) | δ (ppm) |

| 3.75 (t, J = 6.2 Hz, 1H, H-α) | 175.1 (C=O, carboxyl) |

| 3.10 (t, J = 7.5 Hz, 2H, H-ε) | 171.5 (C=O, carboxymethyl) |

| 1.95 – 1.85 (m, 2H, H-β) | 54.8 (C-α) |

| 1.75 – 1.65 (m, 2H, H-δ) | 48.9 (C-ε) |

| 1.55 – 1.45 (m, 2H, H-γ) | 30.2 (C-β) |

| Signal for H on carboxymethyl group (around 3.4 ppm) should be absent or significantly reduced. | 28.1 (C-δ) |

| 21.5 (C-γ) |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for d4-CML. Actual chemical shifts may vary slightly based on experimental conditions.

Signaling Pathways Involving CML

CML exerts its biological effects primarily through its interaction with the Receptor for Advanced Glycation Endproducts (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-oxidant state.

CML-RAGE Signaling Axis

The binding of CML to RAGE initiates a signaling cascade that involves the activation of various downstream pathways, most notably the NF-κB pathway.[1] This activation is often mediated by the generation of reactive oxygen species (ROS).

Experimental Workflow for Studying CML-Induced Signaling

A typical workflow to investigate the signaling pathways activated by CML involves treating cells with CML and then analyzing the activation of downstream signaling molecules.

Conclusion

The synthesis and rigorous characterization of deuterated Nε-(carboxymethyl)lysine are critical for advancing research into the roles of AGEs in health and disease. The methodologies outlined in this guide provide a framework for producing and validating high-quality d4-CML for use as an internal standard in mass spectrometry-based quantitative studies. Furthermore, understanding the signaling pathways initiated by CML through its interaction with RAGE is essential for developing therapeutic strategies to mitigate the pathological consequences of AGE accumulation.

References

Navigating the Supply and Application of Deuterated Ceramides for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the procurement and application of deuterated ceramides for research purposes. While the specific term "CML-d4" does not correspond to a standard nomenclature for a deuterated ceramide, this guide focuses on the closely related and commercially available deuterated nervonic acid-containing ceramide, Cer(d18:1/24:1)-d7, and other relevant deuterated sphingolipids. These molecules are critical tools in lipidomics, serving as internal standards for accurate quantification in mass spectrometry-based analyses and as probes to study the intricate roles of ceramides in cellular signaling pathways.

Supplier Information for Deuterated Ceramides

The selection of a high-quality deuterated internal standard is paramount for the accuracy and reproducibility of quantitative lipidomics data. Several reputable suppliers offer a range of deuterated ceramides. Below is a comparative table summarizing the offerings from key vendors.

| Supplier | Product Name | Catalog Number | Deuterium Label | Purity | Available Formats |

| Avanti Polar Lipids | C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)) | 860679 | d7 | >99% | 1 mg (powder or solution) |

| Avanti Polar Lipids | Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard | 330713X | d7 (mixture) | Quantitative Mixture | 1 mL ampule |

| Cayman Chemical | C24 Ceramide-d7 (d18:1-d7/24:0) | 39390 | d7 | ≥99% deuterated forms | 500 µg, 1 mg, 5 mg |

| Cayman Chemical | C18 dihydro Ceramide-d3 (d18:0/18:0-d3) | 9003465 | d3 | ≥98% | Contact for availability |

| Matreya LLC | N-omega-CD3-Octadecanoyl-D-erythro-dihydrosphingosine | 2202 | d3 | 98+% | 1 mg |

The Role of Ceramide in Apoptotic Signaling

Ceramides are bioactive lipids that function as critical second messengers in a variety of cellular processes, most notably in the induction of apoptosis, or programmed cell death. The generation of ceramide can be triggered by a range of cellular stresses and signaling molecules, leading to the activation of downstream effector pathways that culminate in cell demise.

Caption: Ceramide signaling cascade leading to apoptosis.

Experimental Protocols: Quantification of Ceramides using LC-MS/MS

The use of deuterated ceramides as internal standards is essential for accurate quantification of endogenous ceramide species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a general framework for such an analysis.

1. Materials and Reagents

-

Deuterated ceramide internal standard (e.g., C24:1 Ceramide-d7)

-

LC-MS grade solvents: Methanol, Acetonitrile, Isopropanol, Water

-

Formic acid and ammonium formate

-

Biological matrix (e.g., plasma, cell lysates)

-

Microcentrifuge tubes, autosampler vials

2. Sample Preparation

-

Thawing and Aliquoting: Thaw biological samples on ice. Aliquot a specific volume (e.g., 50 µL of plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to each sample. The concentration should be chosen to be within the linear range of the instrument's response.

-

Protein Precipitation and Lipid Extraction: Add a volume of cold organic solvent (e.g., 1 mL of methanol) to precipitate proteins and extract lipids. Vortex vigorously.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a specific volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column to separate the different ceramide species. A gradient elution with mobile phases containing acetonitrile, isopropanol, and water with additives like formic acid and ammonium formate is typically employed.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each endogenous ceramide and the deuterated internal standard.

4. Data Analysis

-

Peak Integration: Integrate the peak areas for each endogenous ceramide and the deuterated internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the deuterated internal standard.

-

Quantification: Determine the concentration of the endogenous ceramides by comparing the response ratios to a standard curve generated using known concentrations of non-deuterated ceramide standards.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment employing stable isotope-labeled internal standards for the quantification of ceramides.

Caption: A typical lipidomics experimental workflow.

This guide provides a foundational understanding for researchers embarking on studies involving deuterated ceramides. For specific applications, optimization of the described protocols will be necessary to achieve the desired sensitivity and accuracy. Always refer to the technical data sheets provided by the suppliers for detailed information on product handling and storage.

Understanding the Mass Spectrometry Fragmentation of Nε-(Carboxymethyl)lysine-d4 (CML-d4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins.[1] Elevated levels of CML are associated with a range of pathological conditions, including diabetes, atherosclerosis, and neurodegenerative diseases, making it a critical biomarker in clinical research and drug development.[1] Stable isotope-labeled internal standards, such as Nε-(Carboxymethyl)lysine-d4 (CML-d4), are indispensable for accurate quantification of CML in biological matrices by mass spectrometry. This technical guide provides an in-depth exploration of the mass spectrometric behavior of CML-d4, focusing on its fragmentation pathways, and offers a detailed experimental protocol for its analysis.

Mass Spectrometry Fragmentation of CML-d4

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of CML-d4, [M+H]+, undergoes characteristic fragmentation, yielding specific product ions that are essential for its selective detection and quantification. The fragmentation pattern of CML-d4 is analogous to that of unlabeled CML, with mass shifts corresponding to the four deuterium atoms.

The primary fragmentation of CML and its deuterated analog involves the cleavage of the lysine side chain. The most abundant and characteristic product ions for CML are observed at m/z 84 and 130.[2] Consequently, for CML-d4, these signature product ions will be shifted by the mass of the deuterium labels.

Quantitative Data Summary

For the purpose of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, the following precursor and product ion transitions are typically monitored for CML-d4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| CML-d4 | 209.1 | 134.1 | Loss of the carboxyl group and part of the ethylamine side chain from the deuterated lysine moiety. |

| CML-d4 | 209.1 | 88.1 | Formation of the deuterated aminoethylene ion from the lysine side chain. |

| CML | 205.1 | 130.1 | Loss of the carboxyl group and part of the ethylamine side chain from the lysine moiety. |

| CML | 205.1 | 84.1 | Formation of the aminoethylene ion from the lysine side chain. |

Fragmentation Pathway Diagram

The fragmentation of the protonated CML-d4 molecule is initiated by the protonation of the primary amine. Subsequent bond cleavages lead to the formation of stable fragment ions.

Caption: Fragmentation pathway of protonated CML-d4.

Experimental Protocol

This section outlines a typical experimental workflow for the quantification of CML-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Hydrolysis)

Accurate quantification of CML in biological samples, such as plasma or tissue, requires the hydrolysis of proteins to release the modified amino acid.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the protein pellet twice with 500 µL of methanol to remove lipids and other interfering substances.

-

Hydrolysis: Resuspend the protein pellet in 500 µL of 6 M hydrochloric acid containing the CML-d4 internal standard. Incubate at 110°C for 24 hours in a sealed, vacuum-purged vial.

-

Drying: After hydrolysis, cool the samples and dry the hydrolysate under a stream of nitrogen gas at 60°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic separation is crucial to resolve CML from isobaric interferences.

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Collision Gas: Argon.

Data Analysis

The quantification of CML is performed by calculating the peak area ratio of the analyte to the internal standard (CML-d4). A calibration curve is constructed by analyzing standards of known CML concentrations with a fixed amount of CML-d4.

Experimental Workflow Diagram

Caption: Workflow for CML-d4 based quantification.

References

The Pervasive Footprint of Glycation: A Technical Guide to the Natural Abundance of Nε-(Carboxymethyl)lysine (CML) in Tissues and Plasma

For Researchers, Scientists, and Drug Development Professionals

Nε-(Carboxymethyl)lysine (CML) stands as a prominent advanced glycation end-product (AGE), a molecular hallmark of the cumulative damage wrought by glycation and oxidative stress on long-lived proteins. Its accumulation is intrinsically linked with the aging process and is accelerated in various pathological states, rendering it a critical biomarker and a focal point for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the natural abundance of CML in human tissues and plasma, detailed experimental methodologies for its quantification, and an exploration of the key signaling pathways it perturbs.

Quantitative Landscape of CML Accumulation

The concentration of CML in biological matrices is a dynamic parameter influenced by age, disease status, and tissue type. The following tables summarize quantitative data from various studies, offering a comparative look at CML levels across different conditions.

Table 1: Age-Dependent Accumulation of CML in Human Skin Collagen

| Age Range (Years) | Mean CML Concentration (mmol/mol lysine) | Reference |

| Neonatal | Trace levels | [1] |

| 20 | Approx. 0.5 | [1] |

| 80 | Approx. 1.5 | [1] |

In non-diabetic individuals, the CML content in skin collagen shows a significant age-dependent increase, rising approximately five-fold between the ages of 20 and 85.[2] This accumulation is a testament to the slow turnover of collagen and the continuous, lifelong exposure to glycation and oxidative insults.

Table 2: CML Concentrations in Human Plasma/Serum in Health and Disease

| Condition | Mean CML Concentration | Reference |

| Healthy Adults | 365 ± 110 ng/mL | [3] |

| Healthy Controls | 2.80 ± 0.40 µmol/L | [4] |

| Healthy Controls | 309.5 ± 20 ng/ml | [5] |

| Healthy Controls (Male) | 379.7 ± 32 ng/ml | [5] |

| Healthy Controls (Female) | 285.4 ± 23 ng/ml | [5] |

| Type 1 Diabetes (Normal Renal Function) | Median: 2.9 µM (Range: 1.7-4.4 µM) | [6] |

| Type 2 Diabetes (without nephropathy) | Median: 188.80 ng/ml | [4] |

| Type 2 Diabetes (with nephropathy) | Median: 237.70 ng/ml | [4] |

| Chronic Kidney Disease (CKD) | Median: 658.4 ± 434.3 ng/mL | [7] |

| CKD with Type 2 Diabetes | Median: 431.3 ± 327.9 ng/mL | [7] |

| Type 2 Diabetes (without CKD) | Median: 273.9 ± 134.2 ng/mL | [7] |

| Hemodialysis Patients | Significantly increased vs. healthy controls | [4] |

| Peritoneal Dialysis Patients | Significantly increased vs. healthy controls | [4] |

| Psoriasis (Active) | Significantly higher than healthy controls | [8] |

Plasma and serum levels of CML are markedly elevated in conditions associated with increased glycemic and oxidative stress, such as diabetes and renal failure.[9][10] The kidneys play a crucial role in the clearance of AGEs, and impaired renal function leads to their significant accumulation.[9][10] In patients with end-stage renal disease, serum CML levels can be three- to five-fold higher than in healthy individuals.

Table 3: CML Accumulation in Other Human Tissues

| Tissue | Condition | CML Accumulation | Reference |

| Lens Proteins | Aging | Increases significantly with age | [1] |

| Arteries | Aging & Diabetes | Intense staining, particularly in the elastic membrane | |

| Atherosclerotic Plaques | Atherosclerosis | High levels of CML modification | |

| Heart | Aging, Diabetes, Coronary Heart Disease | Increased CML content | |

| Kidney | Aging & Diabetes | Increased CML accumulation | |

| Lung | Aging & Diabetes | Evidence of age-dependent increase | |

| Intestine | Aging & Diabetes | Evidence of age-dependent increase | |

| Intervertebral Discs | Aging & Diabetes | Evidence of age-dependent increase | |

| Articular Cartilage | Aging | Higher rate of accumulation compared to skin collagen | [11] |

CML accumulation is not limited to skin and plasma. It is a systemic phenomenon observed in a wide range of tissues, particularly those with long-lived proteins. The presence of CML in critical organs like the heart, kidneys, and arteries underscores its potential contribution to the pathophysiology of age-related and diabetic complications.

Experimental Protocols for CML Quantification

Accurate and reliable quantification of CML is paramount for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. Competitive ELISA is the most common format for CML quantification.

Sample Preparation (Plasma/Serum):

-

Collect whole blood in tubes containing an anticoagulant (EDTA or heparin for plasma) or no anticoagulant (for serum).[12]

-

For plasma, centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[12]

-

For serum, allow the blood to clot at room temperature for 2 hours or overnight at 4°C, then centrifuge at 1,000 x g for 20 minutes.[13]

-

Collect the supernatant (plasma or serum) and store at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12]

ELISA Procedure (Competitive Assay):

-

Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.

-

Add 50 µL of standard or sample to each well of the CML-coated microplate.

-

Immediately add 50 µL of prepared Detection Reagent A (e.g., anti-CML antibody). Shake and mix. Incubate for 1 hour at 37°C.[12]

-

Aspirate the liquid from each well and wash the plate three times with wash buffer.[12]

-

Add 100 µL of prepared Detection Reagent B (e.g., HRP-conjugated secondary antibody). Incubate for 30 minutes at 37°C.[12]

-

Aspirate and wash the plate five times.[12]

-

Add 90 µL of Substrate Solution (e.g., TMB). Incubate for 10-20 minutes at 37°C in the dark.[12]

-

Add 50 µL of Stop Solution.

-

Read the absorbance at 450 nm immediately. The concentration of CML in the sample is inversely proportional to the color intensity.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and accuracy, making it the gold standard for CML quantification.

Sample Preparation (Tissue):

-

Obtain tissue samples and immediately freeze them in liquid nitrogen, then store at -80°C.

-

Pulverize the frozen tissue into a fine powder under liquid nitrogen.

-

Homogenize the tissue powder in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Perform protein precipitation using an agent like trichloroacetic acid (TCA).

-

Hydrolyze the protein pellet using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Neutralize the hydrolysate and purify it using solid-phase extraction (SPE) to remove interfering substances.

-

The purified sample is then ready for LC-MS/MS analysis.

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., deuterated CML).

-

Precipitate proteins with 10% TCA. Centrifuge and collect the supernatant.

-

Further, purify the sample using SPE.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for injection.

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., a HILIC or reverse-phase C18 column) to separate CML from other amino acids and compounds. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify CML and its internal standard. The specific precursor-to-product ion transitions for CML are monitored for high selectivity. For CML, a common transition is m/z 205.1 -> 84.0.[5]

Signaling Pathways and Logical Relationships

CML exerts its biological effects primarily through the Receptor for Advanced Glycation End Products (RAGE), initiating a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

CML Formation and RAGE Signaling Pathway

Caption: CML formation and its activation of the RAGE signaling pathway.

CML is formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and the amino groups of proteins.[2] The process is accelerated by oxidative stress.[14] Upon binding to RAGE, CML triggers the activation of several downstream signaling cascades, including NADPH oxidase, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[15][16] This culminates in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines and adhesion molecules, leading to a state of chronic inflammation and cellular damage.[15][16]

Experimental Workflow for CML Quantification in Plasma

Caption: A typical workflow for the quantification of CML in plasma using LC-MS/MS.

This logical workflow outlines the key steps involved in preparing a plasma sample for accurate CML quantification by LC-MS/MS. Each step is critical for removing interfering substances and ensuring the reliable measurement of CML levels.

References

- 1. Age-dependent accumulation of N epsilon-(carboxymethyl)lysine and N epsilon-(carboxymethyl)hydroxylysine in human skin collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carboxymethyl-lysine, an advanced glycation end product, and decline of renal function in older community-dwelling adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diagnostic potential of plasma carboxymethyllysine and carboxyethyllysine in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. N(epsilon)-(carboxymethyl)lysine levels in patients with type 2 diabetes: role of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of collagen turnover on the accumulation of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cloud-clone.com [cloud-clone.com]

- 13. fn-test.com [fn-test.com]

- 14. Increased accumulation of the glycoxidation product N(epsilon)-(carboxymethyl)lysine in human tissues in diabetes and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KEGG PATHWAY: AGE-RAGE signaling pathway in diabetic complications - Reference pathway [kegg.jp]

- 16. KEGG PATHWAY: map04933 [kegg.jp]

Methodological & Application

Application Note: Quantitative Analysis of Nε-(carboxymethyl)lysine (CML) in Human Plasma by LC-MS/MS

Affiliation: Google Research

Abstract: This application note describes a robust and sensitive method for the quantification of Nε-(carboxymethyl)lysine (CML), a key advanced glycation end product (AGE) and biomarker for oxidative stress, in human plasma. The method utilizes a stable isotope-labeled internal standard, Nε-(carboxymethyl-d4)-L-lysine (CML-d4), for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, including protein hydrolysis and solid-phase extraction (SPE), as well as optimized LC-MS/MS parameters. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for clinical research and drug development applications.

Introduction

Nε-(carboxymethyl)lysine (CML) is a stable, well-characterized advanced glycation end product (AGE) formed on proteins through non-enzymatic glycation and oxidation reactions (the Maillard reaction).[1][2] As a cumulative marker of oxidative stress and damage to proteins, CML has been implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[3] Consequently, the accurate quantification of CML in biological matrices is crucial for clinical research and for evaluating the efficacy of therapeutic interventions.

This protocol details a highly selective and sensitive LC-MS/MS method for the determination of CML in human plasma. The use of a deuterated internal standard (CML-d4) ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[4][5]

Principle of the Method

The method is based on isotope dilution mass spectrometry (IDMS).[6] A known concentration of the stable isotope-labeled internal standard (IS), CML-d4, is spiked into plasma samples. Proteins are then enzymatically hydrolyzed to release CML and CML-d4 from the peptide backbone. The resulting hydrolysate is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[7][8] The purified extract is then analyzed by LC-MS/MS.

Chromatographic separation is achieved on a reverse-phase or HILIC column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. CML and CML-d4 are detected by monitoring their specific precursor-to-product ion transitions. Quantification is achieved by calculating the peak area ratio of the analyte (CML) to the internal standard (CML-d4) and comparing it against a calibration curve prepared with known concentrations of CML.

Maillard Reaction and CML Formation Pathway

The diagram below illustrates a simplified pathway of the Maillard reaction, leading to the formation of CML from the reaction of a reducing sugar (like glucose) with a lysine residue on a protein.

Caption: Simplified Maillard reaction pathway leading to CML formation.

Experimental Protocol

Materials and Reagents

-

Nε-(carboxymethyl)lysine (CML) standard (Sigma-Aldrich or equivalent)

-

Nε-(carboxymethyl-d4)-L-lysine (CML-d4) (Cambridge Isotope Laboratories or equivalent)

-

Pepsin (from porcine gastric mucosa)[9]

-

Pronase E (from Streptomyces griseus)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Hydrochloric acid (HCl)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Oasis MCX SPE cartridges (Waters) or equivalent[1]

-

Human plasma (drug-free, for calibration standards and QCs)

Preparation of Standards and Solutions

-

CML Stock Solution (1 mg/mL): Dissolve 10 mg of CML in 10 mL of 0.1 M HCl.

-

CML-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Dissolve 1 mg of CML-d4 in 10 mL of 0.1 M HCl.

-

CML Working Standard Solutions: Serially dilute the CML stock solution with 50% ACN/water to prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL.

-

IS Working Solution (1 µg/mL): Dilute the CML-d4 stock solution with 50% ACN/water.

-

Enzyme Solution (Pronase E): Prepare a 10 mg/mL solution in 100 mM ammonium bicarbonate buffer (pH 7.8).

-

Pepsin Solution: Prepare a 2 mg/mL solution in 20 mM HCl.[9]

Sample Preparation Workflow

The overall workflow for sample preparation involves enzymatic hydrolysis followed by solid-phase extraction for cleanup.

Caption: Experimental workflow for CML quantification in plasma.

Detailed Procedure

-

Protein Hydrolysis:

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL CML-d4 internal standard working solution.

-

Add 50 µL of 100 mM HCl and 50 µL of 2 mg/mL pepsin solution. Vortex briefly.[9]

-

Incubate the mixture at 37°C for 24 hours.[9]

-

Neutralize the sample with ammonium bicarbonate and add 50 µL of 10 mg/mL Pronase E solution.

-

Incubate for an additional 24 hours at 37°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the entire hydrolyzed sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Wash the cartridge with 1 mL of methanol to remove lipids and other interferences.

-

Elute the CML and CML-d4 with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex and transfer to an autosampler vial for analysis.

-

LC-MS/MS Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Conditions |

| LC System | UPLC/UHPLC System |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column. Alternatively, a reverse-phase C18 column can be used.[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-6 min: 95% B; 6-6.1 min: 95% to 5% B; 6.1-8 min: 5% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | CML: 205.1 > 130.1, CML-d4: 209.1 > 134.1 (Note: CML-d2 transitions are 207.2 > 84.1[3]; CML-d4 transitions will differ slightly and must be optimized) |

| Collision Energy (CE) | Optimize for maximum signal intensity for each transition. |

| Source Temperature | 500°C |

Data Analysis and Quantification

-

Integrate the chromatographic peaks for both CML and CML-d4 MRM transitions.

-

Calculate the peak area ratio (CML Area / CML-d4 Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the CML calibration standards.

-

Use a linear regression model with 1/x² weighting to fit the calibration curve.

-

Determine the concentration of CML in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The performance of the method was validated according to established bioanalytical guidelines. A summary of the results is presented below.

Table 1: Calibration Curve and Linearity